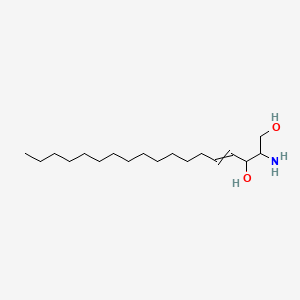

4-Octadecene-1,3-diol, 2-amino-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sphingosine is an 18-carbon amino alcohol with an unsaturated hydrocarbon chain. It forms a primary part of sphingolipids, a class of cell membrane lipids that include sphingomyelin, an important phospholipid . Sphingosine is a distinctive long-chain amino alcohol, setting it apart from other lipids due to its amphiphilic nature, enabling interaction with both hydrophilic and hydrophobic regions of the cell membrane .

準備方法

Synthetic Routes and Reaction Conditions

Sphingosine is synthesized from palmitoyl CoA and serine in a condensation reaction to yield dihydrosphingosine. This intermediate is then reduced by NADPH to dihydrosphingosine (sphinganine), acylated to dihydroceramide, and finally oxidized by FAD to ceramide . The synthesis of sphingosine occurs primarily in the endoplasmic reticulum and involves multiple enzymatic steps .

Industrial Production Methods

In industrial settings, sphingosine can be extracted from mammalian tissue samples using a binary mixture of chloroform and methanol in a modified Bligh and Dyer method . This is followed by reverse phase ultrahigh-performance liquid chromatography fractionation with a C18+ column and subsequent tandem mass spectrometry analysis .

化学反応の分析

Types of Reactions

Sphingosine undergoes various chemical reactions, including phosphorylation, oxidation, and acylation. It can be phosphorylated in vivo via two kinases, sphingosine kinase type 1 and sphingosine kinase type 2, leading to the formation of sphingosine-1-phosphate .

Common Reagents and Conditions

Common reagents used in the reactions involving sphingosine include NADPH for reduction, FAD for oxidation, and specific kinases for phosphorylation . The conditions typically involve enzymatic catalysis in the endoplasmic reticulum .

Major Products

The major products formed from these reactions include dihydrosphingosine, ceramide, and sphingosine-1-phosphate .

科学的研究の応用

Sphingosine has a wide range of scientific research applications:

Chemistry: Sphingosine is used in the study of lipid signaling and membrane dynamics.

Biology: It plays a crucial role in cell proliferation, apoptosis, and cell cycle regulation.

Medicine: Sphingosine and its derivatives are being explored for their potential in cancer therapeutics, neurodegenerative disorders, and metabolic diseases

作用機序

Sphingosine acts as a second messenger in response to various cellular stress signals, such as DNA damage or cellular injury. It promotes cell cycle arrest and apoptosis by affecting the balance between pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and other apoptotic effectors . Sphingosine can also regulate cell cycle progression by inhibiting cyclin-dependent kinases and inducing the expression of cell cycle inhibitors .

類似化合物との比較

Similar Compounds

Ceramide: A sphingolipid metabolite involved in cell signaling and apoptosis.

Sphinganine: An intermediate in the biosynthesis of sphingosine.

Sphingosine-1-phosphate: A potent signaling lipid involved in various cellular processes.

Uniqueness

Sphingosine is unique due to its amphiphilic nature, enabling it to interact with both hydrophilic and hydrophobic regions of the cell membrane . Its role as a second messenger in cellular stress responses and its involvement in regulating cell proliferation and apoptosis further distinguish it from other similar compounds .

特性

IUPAC Name |

2-aminooctadec-4-ene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUZIQQURGPMPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12459609.png)

![2-Oxo-2-(thiophen-2-yl)ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12459636.png)

![2-fluoro-5-nitro-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B12459644.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B12459647.png)

![3,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12459649.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12459658.png)

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl acetate](/img/structure/B12459664.png)

![Ethyl 4-[2-(3-chlorophenoxy)ethyl]piperazine-1-carboxylate ethanedioate](/img/structure/B12459672.png)

![4-ethyl-2-[(E)-(4-iodophenyl)diazenyl]phenol](/img/structure/B12459680.png)

![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12459695.png)